Octadecyl lactate
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Overview
Description
Octadecyl lactate, also known as Stearyl lactate, is a compound with the molecular formula C21H42O3 and a molecular weight of 342.56 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of lactic acid-based anionic surfactants, such as this compound, involves the esterification of lactic acid with a range of fatty alcohols differing in chain length as well as in branching and unsaturation . The resultant ester is then sulfonated by treatment with chlorosulfonic acid followed by salt formation with aqueous NaOH solution .
Molecular Structure Analysis
The molecular structure of this compound consists of one molecule of galactose and one molecule of fructose . The structure of sulfated sodium salts of alkyl lactates has also been studied .
Chemical Reactions Analysis
Lactate, the end product of glycolysis, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product . The reaction sequence of lactate hydrolysis can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium .
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Future Directions
The discovery of lactylation brings new biological and functional considerations to the historical role of lactate . Future research in lactate immunometabolism is expected to provide new drugs that can modulate the activity of immune cells more selectively and with fewer side effects than current drugs .
Properties
CAS No. |
35230-14-9 |
---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
octadecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20,22H,3-19H2,1-2H3 |
InChI Key |
UKGRTCZMPQERFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)O |
35230-14-9 | |
Origin of Product |
United States |
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